6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science This particular compound is characterized by its unique structure, which includes a morpholino group, a naphthalenyl group, and a p-tolyl group attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
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Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines. This step often requires controlled conditions, including specific temperatures and solvents, to ensure the correct formation of the triazine ring.
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Introduction of Substituents: : The morpholino, naphthalenyl, and p-tolyl groups are introduced through nucleophilic substitution reactions. Each substituent is added sequentially, often requiring different reaction conditions such as varying temperatures, solvents, and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. This is often facilitated by the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazine derivative with additional oxygen-containing functional groups, while reduction could result in a simpler triazine structure with fewer substituents.
Scientific Research Applications
6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features allow it to interact with specific molecular targets in the body.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-morpholino-N2-(phenyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a naphthalenyl group.
6-morpholino-N2-(naphthalen-1-yl)-N4-(phenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a p-tolyl group.
6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and reactivity, while the naphthalenyl and p-tolyl groups contribute to its stability and potential interactions with biological targets. This makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-17-9-11-19(12-10-17)25-22-27-23(29-24(28-22)30-13-15-31-16-14-30)26-21-8-4-6-18-5-2-3-7-20(18)21/h2-12H,13-16H2,1H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWBQVGWLIYVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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